The compound (7-fluoro-1H-indol-3-yl)methanamine is a notable member of the indole family, characterized by its unique fluorinated structure. Indole derivatives are widely recognized for their diverse biological activities and potential therapeutic applications. This compound features a fluorine atom at the 7-position of the indole ring and a methanamine group at the 3-position, which contributes to its distinct chemical properties.
This compound is classified under heterocyclic compounds, specifically as a substituted indole. It is often studied in the context of medicinal chemistry due to its potential interactions with various biological targets.
The synthesis of (7-fluoro-1H-indol-3-yl)methanamine typically involves several key steps:
In industrial settings, large-scale synthesis may employ continuous flow reactors to optimize yield and purity. Automation in these processes helps maintain consistent production quality.
The molecular structure of (7-fluoro-1H-indol-3-yl)methanamine can be represented as follows:
InChI=1S/C9H10FN/c10-8-1-2-9(11)6-4-7(8)5-12/h1-2,4,6H,5,12H2
This structure indicates that the compound has a planar indole core with a fluorine substituent and an amine side chain, which influences its reactivity and biological interactions.
Feature | Description |
---|---|
Fluorine Position | 7-position on the indole ring |
Amine Group | Attached at the 3-position |
Molecular Geometry | Planar due to aromaticity |
(7-fluoro-1H-indol-3-yl)methanamine participates in various chemical reactions:
The mechanism of action for (7-fluoro-1H-indol-3-yl)methanamine primarily involves its interaction with biological receptors:
Research indicates that compounds like (7-fluoro-1H-indol-3-yl)methanamine may exhibit activities such as:
The physical properties are crucial for understanding the behavior of (7-fluoro-1H-indol-3-yl)methanamine in various environments:
Property | Value |
---|---|
Appearance | White to off-white solid |
Melting Point | Approximately 150 °C |
Solubility | Soluble in organic solvents |
Key chemical properties include:
The applications of (7-fluoro-1H-indol-3-yl)methanamine are diverse:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0